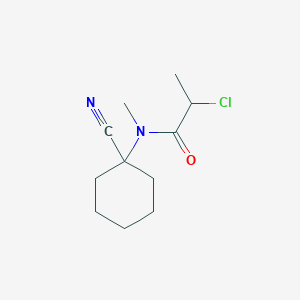

2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

説明

Contextualization within Amide Chemistry

The core functional group in 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is the tertiary amide. Amides are a cornerstone of organic and medicinal chemistry, most notably forming the peptide bonds that constitute proteins. nih.govpulsus.com The amide bond in this particular molecule is an N,N-disubstituted propanamide. The nitrogen atom is bonded to a methyl group and a 1-cyanocyclohexyl group, rendering it a tertiary amide. This substitution pattern significantly influences the compound's chemical and physical properties.

Unlike primary and secondary amides, tertiary amides lack an N-H bond, which means they cannot act as hydrogen bond donors. This has profound effects on their boiling points, solubility, and intermolecular interactions. The reactivity of the amide carbonyl group is also modulated by the substituents on the nitrogen atom. The presence of two electron-donating alkyl groups (methyl and cyclohexyl) on the nitrogen can influence the rotational barrier around the C-N bond and the nucleophilicity of the carbonyl oxygen.

The synthesis of such tertiary amides can be achieved through various methods, most commonly by the acylation of a secondary amine with an acyl chloride, in this case, 2-chloropropanoyl chloride with N-methyl-1-aminocyclohexanecarbonitrile. researchgate.net

Relevance to Halogenated Organic Compounds

The presence of a chlorine atom at the alpha-position to the carbonyl group classifies 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide as an α-chloro amide. Halogenated organic compounds are a vast and diverse class of molecules with widespread applications, ranging from pharmaceuticals and agrochemicals to materials science. pressbooks.pub The introduction of a halogen atom into an organic molecule can dramatically alter its physical, chemical, and biological properties.

Specifically, the α-chloro amide functionality is a reactive handle for further chemical transformations. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of a variety of other functional groups, making α-chloro amides valuable synthetic intermediates. The electronegativity of the chlorine atom also increases the acidity of the α-proton, although this effect is absent in this specific molecule due to the presence of a methyl group at the α-position. The reactivity of α-chloro amides is a subject of ongoing research, with new synthetic methodologies continually being developed. nih.gov

Significance in Cyclohexane (B81311) Derivatives Research

The cyclohexane ring is a prevalent structural motif in many biologically active compounds and natural products. Its conformational flexibility, adopting chair and boat conformations, allows it to present substituents in well-defined spatial orientations, which is crucial for molecular recognition and binding to biological targets. nih.gov In 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, the cyclohexane ring is substituted with a cyano group and the N-methylpropanamide moiety at the same carbon atom, creating a quaternary center.

This 1,1-disubstitution pattern locks the conformation of the substituent groups relative to the ring. The cyano group (a nitrile) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for structural modification. The 1-aminocyclohexanecarbonitrile (B112763) substructure is a key component of this molecule and is often synthesized via the Strecker amino acid synthesis or related methodologies. nih.govresearchgate.net The incorporation of the cyclohexane ring can enhance the lipophilicity of a molecule, which can be a desirable property in drug design to improve membrane permeability.

Overview of Research Trajectories for Related Chemical Structures

The chemical structure of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide places it at the intersection of several important classes of compounds, and the research trajectories for these related structures are diverse and dynamic.

N-Acyl-α-aminonitriles: This is the broader class to which the target molecule belongs. Research in this area is heavily focused on their synthesis and application as precursors to α-amino acids and peptidomimetics. acs.orggoogle.com The Strecker reaction, involving the three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains a fundamental method for their preparation. mdpi.com Variations of this reaction are continuously being developed to improve efficiency, stereoselectivity, and substrate scope. N-acyl-α-aminonitriles are also investigated as potential enzyme inhibitors, particularly for cysteine and serine proteases, where the nitrile group can act as a warhead. nih.govacs.org

α-Halo Amides: The reactivity of α-halo amides continues to be exploited in organic synthesis. Recent research has focused on their use in transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. orgoreview.com Asymmetric synthesis of chiral α-halo amides is another active area of investigation, as these compounds can serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. nih.gov

Cyclohexane-based Scaffolds in Medicinal Chemistry: The use of cyclohexane rings as scaffolds in drug discovery is a well-established and ongoing strategy. nih.gov Researchers are exploring the synthesis of complex, highly substituted cyclohexane derivatives to probe the chemical space for new therapeutic agents. The conformational rigidity and three-dimensional nature of the cyclohexane ring are leveraged to design molecules with high affinity and selectivity for their biological targets. nih.gov

Below is a data table summarizing the key structural features and their significance in research:

| Structural Feature | Class of Compound | Significance in Research |

| Tertiary Amide | N,N-Disubstituted Amide | Modulates physical properties and reactivity; core of many bioactive molecules. nih.gov |

| α-Chloro Substituent | α-Halo Amide | Reactive handle for synthetic transformations; influences electronic properties. nih.gov |

| Cyclohexane Ring | Cycloalkane Derivative | Provides a 3D scaffold; influences lipophilicity and conformational preference. nih.gov |

| α-Cyano Group | α-Aminonitrile | Versatile functional group for further modification; potential as an enzyme inhibitor warhead. acs.orgnih.gov |

特性

IUPAC Name |

2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O/c1-9(12)10(15)14(2)11(8-13)6-4-3-5-7-11/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXCYSNCDIYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1(CCCCC1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228589 | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871497-73-3 | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871497-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Chloro N 1 Cyanocyclohexyl N Methylpropanamide

Novel Synthetic Routes and Strategies

The synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, a substituted amide, fundamentally relies on the formation of an amide bond between a carboxylic acid derivative and an amine. The general approach involves the reaction of a 2-chloropropanoyl halide or a related activated species with N-methyl-1-aminocyclohexanecarbonitrile. However, advanced methodologies can offer significant improvements in yield, purity, and selectivity.

A plausible and efficient route for the synthesis of related chloro-N-cyclohexyl-acetamides involves the dropwise addition of an amine dissolved in a solvent like acetonitrile (B52724) to a stirred solution of an acyl halide. chemicalbook.com This reaction is typically performed at a controlled temperature, for instance, 15-20°C, and then stirred at room temperature for a couple of hours. chemicalbook.com The workup procedure often involves dilution with a solvent such as ethyl acetate (B1210297), followed by washing with aqueous hydrochloric acid and an aqueous sodium carbonate solution to remove unreacted starting materials and byproducts. chemicalbook.com

Stereoselective and Regioselective Synthesis Approaches

Stereoselectivity in the synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide would be primarily concerned with the stereocenter at the second carbon of the propanamide group. To achieve stereocontrol, a chiral starting material or a chiral catalyst would be necessary. For instance, employing an enantiomerically pure form of 2-chloropropanoyl chloride would result in the corresponding enantiomer of the final product.

Regioselectivity is less of a concern in the core amide bond formation, as the reaction between the N-methyl-1-aminocyclohexanecarbonitrile and the 2-chloropropanoyl electrophile is unambiguous. However, in the synthesis of the precursors, regioselectivity can be crucial. For example, during the potential synthesis of the cyanocyclohexyl amine precursor, controlling the position of functional groups on the cyclohexane (B81311) ring is a key regioselective challenge.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide would focus on minimizing environmental impact. nih.govnih.gov This can be achieved through several strategies:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. Direct amide condensation, if feasible, would have a higher atom economy than routes involving leaving groups.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or acetonitrile with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. nih.gov Deep eutectic solvents (DES) are also emerging as a green and efficient medium for N-alkylation/acylation reactions. researchgate.net

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. For example, boric acid has been investigated as a catalyst for condensation reactions to form amides. walisongo.ac.id

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A comparison of different amide formation routes from a green chemistry perspective often reveals that methods involving coupling reagents, while high-yielding, may not be the most environmentally friendly due to the high molecular weight of the reagents. walisongo.ac.id

Catalyst Development for Enhanced Synthesis

Catalysis can significantly enhance the efficiency of amide bond formation. While specific catalysts for the synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide are not documented, analogous reactions provide insight into potential catalytic systems. For instance, coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]- pyridin-1-ylmethylene]-N-methyl methanaminium hexafluorophosphate (B91526) N-oxide) are commonly used in pharmaceutical research for amide couplings. walisongo.ac.id

The development of novel catalysts would aim to achieve high yields and selectivity under mild conditions. This could include transition-metal catalysts, organocatalysts, or even biocatalysts like enzymes, which can offer high stereoselectivity.

Reaction Kinetics and Thermodynamic Studies of Formation

Reaction Kinetics: The rate of the reaction would be expected to follow second-order kinetics, being first order in both the amine and the acylating agent. The rate would be influenced by several factors:

Temperature: Increasing the temperature would generally increase the reaction rate.

Solvent: The polarity and proticity of the solvent can affect the stability of the transition state and thus the reaction rate.

Concentration of Reactants: Higher concentrations of the reactants would lead to a faster reaction rate.

The following table provides a hypothetical summary of kinetic and thermodynamic parameters that could be investigated for this reaction.

| Parameter | Investigated Factor | Expected Influence |

| Reaction Rate (k) | Temperature | Increases with temperature |

| Solvent Polarity | Can either increase or decrease the rate depending on the mechanism and transition state | |

| Enthalpy of Reaction (ΔH) | Bond Formation/Breaking | Exothermic (negative ΔH) due to the formation of a stable amide bond |

| Entropy of Reaction (ΔS) | Molecularity | Likely negative as two molecules combine to form one |

| Gibbs Free Energy (ΔG) | Overall Spontaneity | Negative, indicating a spontaneous reaction |

Elucidation of Reaction Mechanisms

The primary mechanism for the formation of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide from an acyl chloride is a nucleophilic acyl substitution. libretexts.org

Nucleophilic Substitution Pathways

The reaction proceeds via a well-established pathway. The nitrogen atom of the N-methyl-1-aminocyclohexanecarbonitrile, being a nucleophile, attacks the electrophilic carbonyl carbon of the 2-chloropropanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, yielding the final amide product along with hydrochloric acid.

This mechanism is a type of nucleophilic acyl substitution. libretexts.org In some cases, particularly with less reactive carboxylic acids, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) might be used. libretexts.org In such cases, the carboxylic acid is first converted into a better electrophile, which is then attacked by the amine.

The reaction can be categorized as a bimolecular nucleophilic substitution (SN2) type reaction at the acyl carbon. ucsd.edu The rate of this reaction is dependent on the collision of two separate species. ucsd.edu

Amide Bond Formation Mechanisms

The formation of the amide bond in 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is typically achieved through the reaction of an activated carboxylic acid derivative with a secondary amine. The most common and industrially relevant method involves the use of an acyl chloride, in this case, 2-chloropropanoyl chloride, reacting with the secondary amine, 1-(methylamino)cyclohexanecarbonitrile (B1605347). This reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds via a nucleophilic addition-elimination pathway. chemguide.co.uk The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-(methylamino)cyclohexanecarbonitrile on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. docbrown.info This initial attack leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. docbrown.infostudysmarter.co.uk

The tetrahedral intermediate is transient and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk Subsequently, a base, which can be an excess of the amine reactant or an added scavenger like a tertiary amine (e.g., triethylamine) or pyridine (B92270), deprotonates the nitrogen atom to yield the final neutral amide product, 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, and the hydrochloride salt of the base. fishersci.co.uk This final deprotonation step is crucial to drive the reaction to completion. fishersci.co.uk

Nucleophilic Attack: The secondary amine attacks the acyl chloride.

Formation of Tetrahedral Intermediate: A short-lived intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbonyl group is reformed.

Deprotonation: A base removes a proton from the nitrogen atom to give the final product.

This reaction, often referred to as the Schotten-Baumann reaction when carried out in the presence of a base, is generally exothermic and proceeds rapidly. fishersci.co.uk

Optimization of Process Parameters for Industrial Scalability

Scaling up the synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide from a laboratory setting to an industrial scale requires careful optimization of several process parameters to ensure safety, efficiency, cost-effectiveness, and high product purity. Key parameters that must be considered include temperature, solvent, catalyst, and the nature and stoichiometry of the reagents.

Table 1: Key Parameters for Optimization of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide Synthesis

| Parameter | Objective | Considerations |

| Temperature | Control reaction rate and minimize side reactions. | The reaction is often exothermic; cooling may be necessary to prevent runaway reactions and the formation of impurities. Operating at lower temperatures can improve selectivity but may decrease the reaction rate. |

| Solvent | Solubilize reactants and facilitate heat transfer. | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used. fishersci.co.uk The choice of solvent can influence reaction rates and the ease of product isolation. |

| Base/Catalyst | Neutralize HCl byproduct and potentially catalyze the reaction. | A stoichiometric amount of a base like triethylamine (B128534) or pyridine is typically required to scavenge the HCl formed. fishersci.co.uk In some cases, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can be added to accelerate the reaction, especially with less reactive amines. |

| Reagent Stoichiometry | Maximize conversion of the limiting reagent and minimize waste. | Using a slight excess of the acyl chloride can ensure complete conversion of the more valuable amine starting material. However, this may require an additional purification step to remove unreacted acyl chloride. |

| Addition Rate | Control reaction exotherm and maintain a safe operating temperature. | Slow, controlled addition of the acyl chloride to the solution of the amine and base is crucial on a large scale to manage the heat generated during the reaction. |

| Mixing/Agitation | Ensure homogeneity and efficient heat and mass transfer. | Proper agitation is critical in large reactors to maintain a uniform temperature and concentration of reactants, which is essential for consistent product quality. |

Detailed Research Findings on Optimization:

Research into the industrial synthesis of amides has shown that the choice of base is critical. While tertiary amines are effective, their hydrochloride salts can sometimes complicate product isolation. The use of an aqueous base in a biphasic system (Schotten-Baumann conditions) can simplify workup, as the salt remains in the aqueous phase. fishersci.co.uk

Solvent selection is also a key area of optimization. While chlorinated solvents like DCM are effective, their environmental impact has led to research into greener alternatives. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often considered for more sustainable industrial processes.

For large-scale production, a one-pot synthesis, where the activation of the carboxylic acid (2-chloropropanoic acid) to the acyl chloride (using reagents like thionyl chloride or oxalyl chloride) is followed immediately by the reaction with the amine in the same reactor, can be more efficient and cost-effective by reducing the number of unit operations. fishersci.co.uk However, this requires careful control of reaction conditions to avoid side reactions.

The following table summarizes hypothetical optimization data for the synthesis, illustrating the impact of different parameters on the yield of the final product.

Table 2: Illustrative Optimization Data for the Synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 0-5 | 92 |

| 2 | Dichloromethane | Pyridine | 0-5 | 88 |

| 3 | Tetrahydrofuran | Triethylamine | 0-5 | 85 |

| 4 | Ethyl Acetate | Triethylamine | 0-5 | 89 |

| 5 | Dichloromethane | Triethylamine | 20-25 | 86 |

This data illustrates that lower temperatures generally favor higher yields by minimizing side reactions, and the choice of solvent and base can have a significant impact on the reaction outcome.

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro N 1 Cyanocyclohexyl N Methylpropanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide (C11H17ClN2O), ¹H and ¹³C NMR would provide the primary framework for its structural confirmation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between the protons within the cyclohexyl ring, as well as the coupling between the methine (CH) and methyl (CH₃) protons of the chloropropanamide group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected from the N-methyl protons to the amide carbonyl carbon and the quaternary carbon of the cyclohexyl ring (C1). Similarly, protons on the cyclohexyl ring would show correlations to the cyano carbon and the quaternary C1 carbon.

A hypothetical table of expected NMR data is presented below to illustrate how such findings would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Expected ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| N-CH₃ | ~30-35 | ~2.9-3.2 | s | C=O, C1 (cyclohexyl) |

| C=O | ~170-175 | - | - | - |

| CH(Cl) | ~55-65 | ~4.5-4.8 | q | C=O, CH₃(prop) |

| CH₃(prop) | ~20-25 | ~1.6-1.8 | d | C=O, CH(Cl) |

| C1 (quat) | ~50-60 | - | - | - |

| C2/C6 (CH₂) | ~30-40 | ~1.5-2.2 | m | C1, C3/C5, CN |

| C3/C5 (CH₂) | ~20-30 | ~1.5-2.2 | m | C2/C6, C4 |

| C4 (CH₂) | ~20-30 | ~1.5-2.2 | m | C3/C5 |

Solid-State NMR Characterization

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid phase. For a crystalline sample of the title compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be performed. These experiments would reveal information about the presence of different polymorphs (different crystal packing arrangements), as each distinct molecular environment in the crystal lattice would give rise to a unique set of NMR signals.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.com For 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, the molecular formula is C₁₁H₁₇ClN₂O. nih.gov

HRMS analysis would confirm this formula by matching the measured accurate mass to the calculated theoretical mass. Furthermore, due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.

Table 2: Expected HRMS Isotopic Data for the Molecular Ion of C₁₁H₁₇ClN₂O

| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₁₁H₁₇³⁵ClN₂O]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307, O=15.99491 | 228.10294 | 100.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: In an FT-IR spectrum of the compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretch would be expected in the region of 1630-1680 cm⁻¹. Another key feature would be the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band around 2210-2260 cm⁻¹. The C-Cl stretch would likely be observed in the fingerprint region, between 600-800 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide C=O | Stretch | 1630-1680 (Strong) | Variable |

| Nitrile C≡N | Stretch | 2210-2260 (Medium, Sharp) | 2210-2260 (Strong) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com It can unambiguously establish connectivity, conformational details, and, for chiral molecules, the absolute stereochemistry.

Single-Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide would need to be grown. This crystal would then be subjected to single-crystal X-ray diffraction. The resulting diffraction pattern allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

This analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-Cl, C-N, C≡N) and angles, confirming the expected molecular geometry.

Molecular Conformation: The preferred orientation of the N-methylpropanamide group relative to the cyanocyclohexyl ring, including the torsion angles that define the molecule's shape in the solid state.

Stereochemistry: The 2-chloropropanamide moiety contains a chiral center. X-ray analysis of a crystal grown from a resolved enantiomer would determine its absolute configuration (R or S).

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or dipole-dipole interactions that stabilize the crystal structure.

Without an actual experimental study, a table of crystallographic data cannot be generated.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. nih.gov It is particularly vital in pharmaceutical sciences for identifying and differentiating polymorphic forms of a compound. nih.govamericanpharmaceuticalreview.com Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. americanpharmaceuticalreview.com These variations in crystal structure can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. nih.govresearchgate.net

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles (θ) relative to the incident beam, following Bragg's Law (nλ = 2d sinθ). nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for its specific crystalline form. mdpi.com

In the analysis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, PXRD would be employed to screen for potential polymorphs that may arise from different crystallization conditions. If different polymorphic forms, for instance, designated as Form I and Form II, exist, they would present distinct PXRD patterns. The diffraction patterns are typically plotted as diffracted intensity versus the diffraction angle (2θ). Key distinguishing features would be the positions of the diffraction peaks (2θ values), their relative intensities, and the corresponding d-spacing values. mdpi.com

The following table illustrates a hypothetical comparison of PXRD data for two distinct polymorphs of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. The unique peaks for each form are essential for their unambiguous identification and for quantifying the amount of one form in the presence of the other. mdpi.com

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

| 2θ Angle (°) (Form I) | d-spacing (Å) (Form I) | Relative Intensity (%) (Form I) | 2θ Angle (°) (Form II) | d-spacing (Å) (Form II) | Relative Intensity (%) (Form II) |

|---|---|---|---|---|---|

| 8.5 | 10.40 | 65 | 9.2 | 9.61 | 100 |

| 12.3 | 7.19 | 100 | 13.1 | 6.75 | 80 |

| 15.8 | 5.61 | 85 | 16.4 | 5.40 | 95 |

| 19.1 | 4.64 | 40 | 20.5 | 4.33 | 50 |

| 21.7 | 4.09 | 90 | 22.8 | 3.90 | 75 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

The molecule 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide possesses multiple stereocenters, giving rise to the possibility of several stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. rsc.org

These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. ECD spectroscopy measures this difference in the ultraviolet-visible region, corresponding to electronic transitions, while VCD measures it in the infrared region, corresponding to vibrational transitions. The resulting ECD or VCD spectrum provides a unique fingerprint for a specific stereoisomer. rsc.org

For a definitive stereochemical assignment, an experimental approach is often combined with computational methods. The process typically involves:

Separation of Stereoisomers : The different stereoisomers (e.g., two pairs of enantiomers) are first separated using preparative chiral chromatography. rsc.org

Spectra Measurement : The ECD and VCD spectra of each isolated isomer are recorded under controlled conditions (e.g., specific solvent and temperature). rsc.org

Computational Modeling : A conformational analysis is performed for a chosen enantiomer (e.g., the (2R,3S)-enantiomer) using methods like molecular mechanics and Density Functional Theory (DFT). This identifies the most stable conformers of the molecule. rsc.org

Spectrum Calculation : Time-dependent DFT (TD-DFT) is then used to calculate the theoretical ECD and VCD spectra for the identified stable conformers. rsc.org

Comparison : The calculated theoretical spectrum is compared with the experimental spectra. A good match between the calculated spectrum of a known absolute configuration and the experimental spectrum of an isolated isomer allows for the unambiguous assignment of its absolute stereochemistry. rsc.org

The following table presents hypothetical ECD data for the separated stereoisomers of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, illustrating the expected mirror-image relationship between enantiomers.

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for Stereoisomers of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide in Acetonitrile (B52724)

| Stereoisomer | Wavelength (λmax, nm) | Molar Ellipticity (Δε) |

|---|---|---|

| Isomer 1a (+) | 215 | +8.5 |

| 240 | -3.2 | |

| Isomer 1a (-) | 215 | -8.5 |

| 240 | +3.2 | |

| Isomer 1b (+) | 220 | +6.1 |

| 255 | -1.8 | |

| Isomer 1b (-) | 220 | -6.1 |

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods for characterizing compounds like 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly effective for investigating thermal transitions. An endothermic event (heat absorbed by the sample), such as melting or a solid-solid phase transition between polymorphs, appears as a peak on the DSC thermogram. researchgate.net The temperature at the peak maximum is the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH). An exothermic event (heat released by the sample), such as crystallization or decomposition, would appear as a peak in the opposite direction.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. A TGA curve plots the percentage of initial mass remaining against temperature. A significant drop in mass indicates decomposition or the loss of volatile components. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. researchgate.net

Combining DSC and TGA provides a comprehensive thermal profile. For 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, DSC could identify its melting point and detect any polymorphic transformations that occur upon heating, while TGA would establish the temperature at which the molecule begins to degrade. researchgate.netresearchgate.net

The table below provides a hypothetical summary of thermal analysis data for the compound.

Table 3: Hypothetical Thermal Analysis Data for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

| Analysis Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| DSC | Onset Temperature (Melting) | 145.5 °C | Start of melting process |

| Peak Temperature (Melting) | 148.0 °C | Melting point | |

| Enthalpy of Fusion (ΔH) | 25.8 kJ/mol | Energy required to melt the solid | |

| TGA | Onset of Decomposition (5% Mass Loss) | 210.0 °C | Temperature at which significant thermal degradation begins |

Theoretical and Computational Chemistry Studies on 2 Chloro N 1 Cyanocyclohexyl N Methylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide have not been identified.

Density Functional Theory (DFT) for Electronic Structure

No published research was found that specifically details the use of Density Functional Theory (DFT) to analyze the electronic structure of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. Such a study would typically involve calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), the distribution of electron density, and the generation of molecular electrostatic potential maps to predict regions of electrophilic and nucleophilic reactivity.

Ab Initio Calculations for Molecular Properties

Similarly, there is a lack of available ab initio calculations for this compound. These highly accurate, first-principles methods would be instrumental in determining its optimized molecular geometry, vibrational frequencies (correlating to its infrared spectrum), and other fundamental molecular properties without reliance on experimental data.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, appears to be absent from the scientific literature. This type of study is crucial for understanding the molecule's flexibility and the preferred shapes it adopts.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its movements, interactions with solvents, and conformational changes. No specific MD simulation studies for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide have been found. Such research would be valuable for understanding its behavior in different environments, such as in aqueous solution.

Structure-Property Relationship Predictions (Theoretical)

While general principles of structure-property relationships can be applied, specific theoretical predictions for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide are not available. These studies would use computational models to predict properties like solubility, lipophilicity (LogP), and potential biological activity based on its calculated electronic and structural features.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways involving 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. This type of computational analysis would identify the most likely mechanisms for its synthesis or degradation, including the structures and energies of transition states, which are critical for understanding reaction kinetics.

Chemical Reactivity and Transformation Studies of 2 Chloro N 1 Cyanocyclohexyl N Methylpropanamide

Hydrolytic Stability and Degradation Pathways (Chemical)

The hydrolytic stability of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is a critical parameter in determining its persistence in aqueous environments. The molecule possesses several sites susceptible to hydrolysis, primarily the amide linkage and the chloroalkane group. The rate and pathway of hydrolysis are significantly influenced by pH and temperature.

Under acidic conditions, the primary site of hydrolytic attack is the amide bond. Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding N-methyl-1-cyanocyclohexanamine and 2-chloropropanoic acid.

Conversely, under basic conditions, two competing hydrolysis pathways are observed. The first involves the saponification of the amide bond, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This results in the formation of the corresponding carboxylate and amine. The second pathway involves the nucleophilic substitution of the chlorine atom by a hydroxide ion, leading to the formation of 2-hydroxy-N-(1-cyanocyclohexyl)-N-methylpropanamide. The relative prevalence of these pathways is dependent on the reaction conditions.

Table 1: Predicted Hydrolytic Degradation Products

| Condition | Primary Degradation Products |

|---|---|

| Acidic (H₃O⁺) | N-methyl-1-cyanocyclohexanamine, 2-chloropropanoic acid |

Note: This data is predictive and based on the general chemical principles of amide and alkyl halide hydrolysis.

Photochemical Degradation Mechanisms

The photochemical degradation of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is initiated by the absorption of ultraviolet (UV) radiation. The primary chromophore in the molecule is the amide group, which can absorb UV light, leading to electronic excitation. The most probable photochemical reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule.

This photolysis generates a highly reactive alkyl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from other organic molecules or reaction with molecular oxygen to form peroxy radicals. These subsequent reactions can lead to a cascade of degradation products, ultimately resulting in the mineralization of the compound. The efficiency of photochemical degradation is dependent on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.

Reactions with Nucleophiles and Electrophiles

The presence of multiple electrophilic and nucleophilic centers in 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide dictates its reactivity towards a range of reagents.

Reactions with Nucleophiles: The two primary electrophilic sites are the carbonyl carbon of the amide group and the carbon atom bonded to the chlorine. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the carbonyl carbon, leading to the formation of ketones after hydrolysis of the intermediate. Softer nucleophiles, such as iodide or cyanide ions, are more likely to participate in a nucleophilic substitution reaction at the α-carbon, displacing the chloride ion.

Reactions with Electrophiles: The primary nucleophilic site is the nitrogen atom of the amide group, although its nucleophilicity is reduced due to the delocalization of its lone pair of electrons into the carbonyl group. However, under strongly basic conditions, the amide can be deprotonated to form a highly nucleophilic amidate anion, which can then react with a variety of electrophiles, such as alkyl halides, to form N-alkylated products.

Derivatization Reactions at Specific Functional Groups

The functional groups of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide offer several opportunities for derivatization, which can be useful for analytical purposes or for modifying its biological activity.

Amide Group: The amide can be hydrolyzed, as discussed previously, to the corresponding carboxylic acid and amine, which can then be further derivatized. For instance, the resulting amine can be acylated or alkylated.

Cyano Group: The nitrile group can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could then be reduced to an amine.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent | Product Functional Group |

|---|---|---|

| Amide | H₃O⁺ / H₂O | Carboxylic acid, Secondary amine |

| Cyano | H₃O⁺ / H₂O | Carboxylic acid |

| Cyano | LiAlH₄ | Primary amine |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is centered around its key functional groups.

Oxidation: The molecule is relatively stable to mild oxidizing agents. However, under strong oxidative conditions, the cyclohexyl ring can be oxidized. The tertiary carbon atom adjacent to the cyano group is a potential site for oxidation.

Reduction: The most susceptible functional group to reduction is the nitrile (cyano) group. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-chloro-N-((1-aminomethyl)cyclohexyl)-N-methylpropanamide. The amide carbonyl group can also be reduced to a methylene (B1212753) group under forcing conditions with a strong reducing agent like LiAlH₄.

Synthesis and Structure Activity Relationship Sar Studies of Derivatives and Analogues

Design and Synthesis of Structural Analogues

There is no publicly available information on the design and synthesis of structural analogues of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. Methodologies for the modification of its core components are not described in the literature.

Modifications of the Cyclohexyl Moiety

No studies have been found that detail the synthesis of analogues with modifications to the cyclohexyl ring of the target compound.

Variations in the Propanamide Backbone

Research detailing variations of the propanamide backbone of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is not available.

Substitutions on the Chloro and Methyl Groups

There are no published reports on the substitution of the chloro or N-methyl groups of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide to generate analogues.

SAR Profiling for Non-Human Biological Activity

No data on the non-human biological activity of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide or its derivatives has been published. Consequently, no structure-activity relationship profiles are available.

Quantitative Structure-Activity Relationships (QSAR) Modeling

In the absence of biological activity data, no QSAR models for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide have been developed or reported.

Exploring Conformational Effects on Activity

There are no studies available that explore the conformational effects of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide on its potential biological activity.

Investigation of Non Human Biological Activity and Molecular Mechanisms

Herbicidal Activity and Target Site Interactions (Hypothetical)

While no direct studies on the herbicidal effects of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide are available, the presence of the chloroacetamide functional group suggests a potential mode of action similar to other herbicides in this class.

Inhibition of Plant Enzymes or Biochemical Pathways

Herbicides belonging to the chloroacetamide class are known to disrupt the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.netcambridge.orgresearchgate.net This inhibition is a critical mechanism that leads to the ultimate demise of the weed. VLCFAs are essential components of various cellular structures, including membranes and the protective outer layer of the plant cuticle.

The primary target of chloroacetamide herbicides is believed to be the elongase enzyme complex, which is responsible for the extension of fatty acid chains. researchgate.net By inhibiting this enzyme system, the production of VLCFAs is halted, leading to a cascade of detrimental effects within the plant.

Effects on Plant Growth and Development at a Cellular Level

The disruption of VLCFA synthesis has profound consequences for plant cells. Without these essential fatty acids, cell division and expansion are severely hampered. researchgate.net This is because the formation of new cell membranes and the structural integrity of existing ones are compromised. Consequently, the growth of emerging shoots and roots is inhibited, which is a characteristic symptom of chloroacetamide herbicide injury. cambridge.org The inability of the plant to form new tissues ultimately leads to its death.

Fungicidal Efficacy and Antifungal Mechanisms (Undetermined)

There is currently no scientific literature available to suggest that 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide possesses fungicidal properties. Therefore, any discussion of its potential antifungal mechanisms would be purely speculative.

Disruption of Fungal Cell Wall or Membrane Synthesis

Information on the disruption of fungal cell wall or membrane synthesis by this specific compound is not available.

Inhibition of Fungal Metabolic Processes

There is no data on the inhibition of fungal metabolic processes by 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide.

Insecticidal Activity and Neurological Targets (Non-Vertebrate) (Undetermined)

Similarly, the investigation yielded no evidence of insecticidal activity for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. Its effects on non-vertebrate neurological targets have not been studied or reported.

Antimicrobial Properties Against Non-Human Pathogens

Currently, there is a lack of publicly available scientific literature detailing the antimicrobial properties of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide against non-human pathogens. Comprehensive studies evaluating its efficacy against a broad spectrum of bacteria, fungi, or other microorganisms relevant to veterinary or agricultural science have not been found in the accessible research databases. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against specific pathogens can be provided at this time.

Specific Enzyme Inhibition Studies in Non-Human Biological Systems

Information regarding specific enzyme inhibition studies for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide in non-human biological systems is not available in the current body of scientific publications. Research detailing the compound's interaction with specific enzymatic targets, which would be crucial for understanding its potential as a therapeutic or research agent, has not been identified.

In Vitro Enzyme Kinetics and Binding Assays

As no specific enzyme targets for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide have been identified in non-human systems, there are no available reports on in vitro enzyme kinetics or binding assays. Consequently, data such as inhibition constants (Ki), IC50 values, or the mechanism of inhibition (e.g., competitive, non-competitive) are not available.

Molecular Docking and Simulation of Enzyme-Ligand Interactions

In the absence of identified enzyme targets, no molecular docking or simulation studies have been published that explore the potential binding modes or interaction energies of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide with any specific proteins from non-human organisms. Such computational studies are contingent on prior identification of a biological target.

Environmental Fate and Ecotoxicological Implications Non Human Organisms

Environmental Degradation Pathways in Soil and Water Matrices

Degradation is a key factor in determining a chemical's persistence and potential for long-term environmental exposure. The primary pathways, microbial and photodegradation, remain uncharacterized for this compound.

Microbial Degradation and Metabolite Identification

The breakdown of chemical substances by microorganisms is a critical route of degradation for many organic compounds in soil and water. Studies on related chemical classes, such as chloroacetamide herbicides, show that microbial action can lead to the transformation of the parent compound into various metabolites. For instance, some chloroacetamides are known to be degraded by bacteria like Paracoccus sp. through processes such as N-dealkylation. researchgate.netnih.gov However, no specific studies were found that investigate the microbial degradation of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. Consequently, its rate of biodegradation, the responsible microbial species, the degradation pathway, and the identity of any resulting metabolites are unknown.

Photodegradation in Aquatic and Terrestrial Environments

Photodegradation, the breakdown of chemicals by light, can be a significant degradation pathway, particularly in surface waters and on soil surfaces. The rate of photodegradation depends on the chemical's structure and the intensity of solar radiation. For example, the fungicide chlorothalonil (B1668833) undergoes direct photolysis in aquatic environments. researchgate.net However, no data is available on the susceptibility of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide to photodegradation, its photolytic half-life, or the nature of its photoproducts.

Persistence and Mobility in Environmental Compartments

Persistence and mobility are crucial factors that determine a chemical's potential to contaminate different environmental compartments, including groundwater. nih.govnih.gov The lack of data for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide prevents any assessment in this regard.

Adsorption to Soil and Sediment Particles

The tendency of a chemical to bind to soil and sediment is measured by its organic carbon-water (B12546825) partition coefficient (Koc). This value is essential for predicting whether a compound will remain in the soil or be transported with water. Chemicals with high Koc values tend to be immobile, while those with low values are more mobile. No experimentally determined or estimated Koc value for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide is available in the reviewed literature.

Leaching Potential in Groundwater

The potential for a chemical to leach into groundwater is a function of its persistence in soil and its mobility. nih.govnih.gov Without data on its degradation half-life and soil adsorption coefficient (Koc), the leaching potential of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide cannot be evaluated.

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the process by which organisms can accumulate a chemical substance in their tissues to concentrations higher than those in the surrounding environment. This is a key concern for substances that are persistent and lipophilic (fat-soluble). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) and confirmed through studies measuring the Bioconcentration Factor (BCF) in aquatic organisms like fish. No Log Kow, BCF, or other bioaccumulation data could be found for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide.

Data Tables

Due to the absence of specific research findings for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, no data tables can be generated. The creation of such tables would require experimental data from studies on degradation rates, soil adsorption, and bioaccumulation, which are not currently available in the public scientific record.

Ecotoxicity to Aquatic and Terrestrial Non-Target Organisms

Impact on Algal Growth and Photosynthesis

No studies were found that investigated the effects of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide on algal growth or photosynthesis. Standard ecotoxicological testing would typically involve exposing algal species to a range of concentrations of the compound and measuring endpoints such as growth inhibition (EC50). Without such data, the potential for this compound to disrupt primary production in aquatic ecosystems is unknown.

Effects on Invertebrate Survival and Reproduction (e.g., Daphnia, Earthworms)

There is no available data on the toxicity of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide to aquatic invertebrates like Daphnia magna or terrestrial invertebrates such as earthworms. Acute toxicity tests with Daphnia (e.g., immobilization tests) and earthworms (e.g., acute and chronic toxicity tests) are standard methods to assess the potential harm to these key components of aquatic and soil food webs. The absence of such information means that the potential for adverse effects on invertebrate populations cannot be determined.

Toxicity to Soil Microorganisms

No information is available regarding the impact of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide on soil microbial communities. Studies assessing the effects on microbial respiration, nitrogen fixation, or other key soil processes are necessary to understand the potential for this compound to disrupt soil health and nutrient cycling.

Advanced Analytical Method Development for Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, a compound suited for this method due to its polarity and molecular weight. HPLC method development involves the strategic selection of stationary phases, mobile phase compositions, and detectors to ensure optimal separation from matrix interferences and sensitive detection.

Chiral HPLC for Enantiomeric Separation

Due to the presence of a chiral center, 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide exists as a pair of enantiomers. These stereoisomers can have different biological activities and degradation pathways, making their individual separation and quantification essential. Chiral HPLC is the most effective method for this purpose. nih.gov The direct resolution of enantiomers is typically achieved using a chiral stationary phase (CSP). researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose derivatives coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The choice of mobile phase, often a mixture of a non-polar alkane like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is critical for optimizing selectivity and resolution.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

LC-MS/MS for Trace Analysis and Metabolite Detection

For detecting minute quantities of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide and identifying its potential metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical choice. researchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. The presence of matrix components in environmental samples can lead to signal suppression or enhancement, making robust method development crucial. researchgate.net

Electrospray ionization (ESI) is a common interface for such analyses, typically operated in positive ion mode for amide-containing compounds. In tandem mass spectrometry, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides exceptional selectivity and significantly lowers detection limits by filtering out background noise.

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis

| Analytical Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific m/z corresponding to [M+H]⁺ |

| Product Ions (m/z) | Characteristic fragment ions |

| Collision Energy | Optimized for each precursor/product transition |

| Injection Volume | 1 - 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While the parent compound, 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, may lack the volatility required for direct GC analysis, this technique is highly valuable for identifying certain volatile or semi-volatile metabolites that may arise from its degradation. GC-MS is a powerful tool for separating and identifying components in a complex mixture based on their volatility and mass-to-charge ratio. nih.govsemanticscholar.org

For analysis, volatile metabolites extracted from a sample matrix are injected into the GC, where they are vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each component. This spectrum serves as a chemical fingerprint and can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. scholarsresearchlibrary.comglobalscientificjournal.com

Sample Preparation Techniques for Environmental and Biological Matrices (Non-Human)

The successful analysis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide in complex matrices like soil, water, or biological tissues is critically dependent on the sample preparation step. The primary goals are to isolate the target analyte from interfering endogenous materials, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. scribd.comslideshare.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from liquid samples. researchgate.netnih.govijisrt.com It operates on the same principle of partitioning between phases as liquid-liquid extraction but involves a liquid sample phase and a solid adsorbent phase. amazonaws.com For a compound of intermediate polarity like 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, a reversed-phase SPE sorbent (e.g., C18-bonded silica or a polymeric sorbent) is typically suitable. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. ijisrt.com This technique is valued for its efficiency, reduced solvent consumption compared to LLE, and potential for automation. amazonaws.com

Table 3: General Steps in a Solid-Phase Extraction Protocol

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with a strong solvent (e.g., Methanol) followed by the sample matrix liquid (e.g., water). | To wet the sorbent and create an environment receptive to analyte binding. |

| 2. Sample Loading | The sample is passed through the SPE cartridge. | The analyte partitions from the sample matrix and adsorbs onto the solid phase. |

| 3. Washing | The cartridge is washed with a weak solvent that will not elute the analyte. | To remove co-adsorbed matrix interferences. |

| 4. Elution | The analyte is desorbed from the sorbent using a small volume of a strong organic solvent (e.g., Acetonitrile). | To recover the purified and concentrated analyte for analysis. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. ijisrt.comamazonaws.com The choice of organic solvent (e.g., dichloromethane (B109758), ethyl acetate) is critical and depends on the analyte's polarity. ijisrt.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state, thereby maximizing extraction efficiency. researchgate.net While effective, LLE can be more time-consuming and solvent-intensive than SPE. researchgate.net

No Publicly Available Research Found for 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research articles or detailed analytical data were found for the chemical compound 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide . Consequently, it is not possible to provide the requested in-depth article on the advanced analytical method development, quantification, validation, and isotopic labeling for this specific molecule.

The search for information pertaining to the quantification and validation of analytical methods, as well as the use of isotopic labeling for tracing environmental pathways of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, did not yield any relevant studies. This suggests a lack of published research in the public domain concerning the analytical chemistry and environmental fate of this particular compound.

While general methodologies for the analysis of similar chemical structures exist, the strict requirement to focus solely on "2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide" prevents the inclusion of such information. The user's instructions to adhere strictly to the provided outline and the specific compound of interest cannot be fulfilled due to the absence of foundational research data.

Therefore, the sections on "," including "Quantification and Validation of Analytical Methods" and "Isotopic Labeling for Tracing Environmental Pathways," cannot be populated with scientifically accurate and detailed findings as requested.

Future Research Directions and Translational Applications

Exploration of Novel Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk Future research into the synthesis of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide could pivot towards more efficient and sustainable catalytic methods.

Catalytic Amidation: Direct catalytic amidation of a corresponding carboxylic acid and amine precursor would represent a significant improvement in atom economy, producing water as the only byproduct. catalyticamidation.info Research could focus on employing various catalysts, such as:

Boron-based catalysts: Boronic acids have emerged as effective catalysts for direct amide formation under milder conditions. mdpi.com

Transition metal catalysts: Complexes of metals like zirconium, copper, and manganese are being developed for the aminolysis of esters, offering alternative pathways. mdpi.comresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has gained traction as a powerful tool for forming various chemical bonds, including amide linkages, under mild conditions. nih.gov This strategy could provide a novel route to the target molecule or its precursors, potentially from unconventional starting materials like halides or arenes. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Direct Amidation | High atom economy, reduced waste (water as byproduct). catalyticamidation.info | Development of efficient boron or transition metal-based catalysts. mdpi.com |

| Flow Chemistry | Improved reaction control, safety, and scalability. nih.govamidetech.com | Optimization of reactor design and reaction parameters for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. rsc.orgrsc.org | Screening and engineering of enzymes (e.g., lipases, ligases) for the specific transformation. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | Identification of suitable photocatalysts and reaction pathways. |

Design of Next-Generation Analogues with Improved Specificity

The core structure of 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide offers numerous sites for modification to generate analogues with potentially enhanced potency and specificity for a given biological target. Structure-activity relationship (SAR) and structure-stability relationship (SSR) studies would be crucial in this endeavor. nih.govrsc.org

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate a compound's properties. wikipedia.orgctppc.org For this molecule, potential bioisosteric replacements could include:

Replacing the chloro group with other halogens (F, Br) or a trifluoromethyl (CF₃) group to alter electronic properties and metabolic stability.

Substituting the cyano group with other electron-withdrawing groups like a tetrazole or an oxadiazole to modify acidity, lipophilicity, and binding interactions. ctppc.org

Exchanging the cyclohexyl ring for other cyclic or heterocyclic systems to explore different conformational constraints and potential binding interactions. wikipedia.org

Fragment-Based and Structure-Based Design: Should a biological target be identified, rational design strategies could be employed. Fragment-based design starts with identifying small molecular fragments that bind to the target, which are then optimized into more potent inhibitors. itmedicalteam.plslideshare.net Structure-based design utilizes the three-dimensional structure of the target enzyme or protein to design inhibitors that fit precisely into the active site. itmedicalteam.plnih.gov These approaches could guide the modification of the parent compound to achieve high specificity and potency. mdpi.com

Integration with Sustainable Chemical Technologies

Future production of this compound and its analogues should align with the principles of green chemistry to minimize environmental impact. primescholars.com

Biocatalytic Synthesis: The use of enzymes for chemical synthesis offers significant advantages in terms of sustainability, operating under mild, aqueous conditions with high selectivity. rsc.orgrsc.org Research could focus on identifying or engineering enzymes, such as lipases or amide bond synthases (ABSs), to catalyze the formation of the amide bond in 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide. rsc.orgnih.gov ATP-dependent enzymes, in particular, are promising for their efficiency in aqueous media. rsc.org

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives is a key aspect of sustainable chemistry. Future synthetic protocols could explore the use of solvents like cyclopentyl methyl ether (CPME) or bio-based solvents, which have a better environmental, health, and safety profile. nih.gov

Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable starting materials. While challenging, this aligns with the broader push in the chemical industry to move away from petrochemical feedstocks. mdpi.com The development of biopesticides, for example, adheres to green chemistry principles by starting with renewable resources. mdpi.com

Potential for Development in Agri-Chemical or Biocontrol Applications (Non-Human)

The chloroacetamide functional group is a well-known feature in a class of herbicides. researchgate.netresearchgate.net This suggests that 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide and its analogues could be investigated for potential applications in agriculture as pest control agents.

Herbicidal Activity: Chloroacetamide herbicides typically act as pre-emergence agents, controlling weeds by inhibiting the growth of seedlings. nih.gov Research could involve screening the title compound and its derivatives for herbicidal activity against various weed species. The unique cyanocyclohexyl and N-methyl substitutions could modulate its spectrum of activity, potency, and environmental persistence compared to existing chloroacetamides.

Biopesticides and Biocontrol: The development of biopesticides—pesticides derived from natural materials like plants, bacteria, and certain minerals—is a rapidly growing area of green chemistry in agriculture. foreverest.net While the current compound is synthetic, its core structure could serve as a template for designing novel, biodegradable pesticides with specific modes of action. justagriculture.in Future research could explore whether analogues exhibit favorable properties such as high specificity for target pests, low toxicity to non-target organisms, and rapid environmental degradation. foreverest.netjustagriculture.in

Advanced Mechanistic Insights into Biological Activity at the Molecular Level (Non-Human)

Understanding how a molecule exerts its biological effects at the molecular level is fundamental to its development. For 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, a key area of investigation would be its interaction with potential enzyme targets, drawing parallels with known chloroacetamide mechanisms.

Mechanism of Action: Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes. researchgate.netresearchgate.net They achieve this by covalently binding to an active site cysteine residue in condensing enzymes like 3-ketoacyl-CoA synthases or other type III polyketide synthases. researchgate.netnih.gov

Future research on 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide could use a combination of techniques to elucidate its mechanism:

Biochemical Assays: To determine if the compound inhibits VLCFA synthesis in plant or fungal systems.

Proteomics and Activity-Based Protein Profiling (ABPP): To identify the specific protein targets that the compound covalently modifies within a cell or organism. This could confirm if it targets condensing enzymes or reveals novel targets.

Mass Spectrometry: To map the precise binding site on the target protein, confirming covalent modification of a cysteine residue. nih.gov

X-ray Crystallography: To obtain a high-resolution structure of the compound bound to its target enzyme, providing detailed insights into the binding interactions and guiding the design of more potent and selective analogues. nih.gov

Such studies would provide a definitive understanding of the compound's molecular mechanism of action, which is critical for optimizing its activity and assessing its potential for specific, non-human applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide, and how can reaction yields be optimized?